N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine sulfonyl group and a methylphenyl group. Its molecular formula is C19H25NO3S, and it has a molecular weight of 347.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)aniline in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Key factors include maintaining appropriate temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propanamide: Shares structural similarities but lacks the sulfonyl group.
N-(4-methylphenyl)-3-(4-piperidinyl)propanamide: Similar structure but without the sulfonyl group.
Uniqueness
N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the piperidine sulfonyl group and the methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-5-10-19(11-6-17)22-21(24)14-9-18-7-12-20(13-8-18)27(25,26)23-15-3-2-4-16-23/h5-8,10-13H,2-4,9,14-16H2,1H3,(H,22,24) |
InChI Key |
IDXGCYARDAUKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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